molecular formula C22H25NO4 B2633847 3-hydroxy-5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879047-41-3

3-hydroxy-5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one

Cat. No. B2633847
CAS RN: 879047-41-3
M. Wt: 367.445
InChI Key: FFJQJSCMQOZYAT-UHFFFAOYSA-N
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Description

The compound is likely an indole derivative, given the presence of “indol” in its name. Indoles are a class of organic compounds that contain a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the construction of the indole ring, followed by various substitutions to add the different functional groups present in the molecule .


Molecular Structure Analysis

The structure of the compound can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of the compound would depend on the functional groups present in the molecule. For example, the hydroxy groups might be involved in reactions such as esterification or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, boiling point, and stability, can be determined using various analytical techniques .

Scientific Research Applications

Antiviral Activity

Research into indole derivatives has demonstrated potential antiviral properties. For instance, studies have synthesized compounds with structures related to indole derivatives, investigating their efficacy against viruses such as the influenza A virus, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). Although specific activity varies, some compounds exhibit significant antiviral effects, suggesting the potential for development into therapeutic agents (Ivashchenko et al., 2014), (Ivashchenko et al., 2015).

Antimicrobial Activity

Beyond antiviral applications, indole derivatives have been explored for their antimicrobial potential. Chemoselective synthesis of bisindole derivatives has demonstrated antimicrobial activity, underscoring the versatility of indole frameworks in developing agents against bacterial and fungal pathogens (Gadaginamath & Shyadligeri, 2000).

Synthetic Applications

Indole derivatives serve as key intermediates in the synthesis of complex molecules, exhibiting diverse chemical reactivity that enables the construction of various pharmacologically relevant structures. The synthesis and investigation of such compounds contribute to advancements in drug development, materials science, and the study of biological systems (Maddirala et al., 2003).

Safety And Hazards

The safety and potential hazards associated with the compound would need to be assessed through toxicological studies. This could include determining its acute and chronic toxicity, as well as any potential mutagenic, carcinogenic, or teratogenic effects .

Future Directions

Future research on this compound could involve further studies to fully elucidate its synthesis, properties, and potential applications. This could include exploring its potential use in areas such as medicine, if it shows biological activity .

properties

IUPAC Name

3-hydroxy-5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14-6-5-7-18(11-14)27-9-8-23-20-16(3)10-15(2)12-19(20)22(26,21(23)25)13-17(4)24/h5-7,10-12,26H,8-9,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJQJSCMQOZYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3C(C2=O)(CC(=O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one

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